

# In-Depth Technical Guide to the Physical Properties of 4-Carboxycarbostyryl

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## Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B106741

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Carboxycarbostyryl, also known as **2-hydroxyquinoline-4-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, offering detailed data and experimental context.

## Chemical Identity and Structure

4-Carboxycarbostyryl is a heterocyclic aromatic compound featuring a quinoline core. It possesses a hydroxyl group at the 2-position and a carboxylic acid moiety at the 4-position, leading to its systematic IUPAC name: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. The presence of these functional groups imparts unique chemical reactivity and significant biological activity to the molecule. The compound exists in tautomeric equilibrium between the lactam (carbostyryl) and lactim (hydroxypyridine) forms, with the lactam form generally being more stable.

Identifier	Value
Common Name	4-Carboxycarbostyrl
Synonyms	2-hydroxyquinoline-4-carboxylic acid, 2-Hydroxycinchoninic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS Number	15733-89-8
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	189.17 g/mol
IUPAC Name	2-oxo-1H-quinoline-4-carboxylic acid
InChI	InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
InChIKey	MFSHNFBQNVGXJX-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O</chem>

## Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxycarbostyrl is presented below. The high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding.

Property	Value	Reference
Melting Point	>300 °C	
Boiling Point (Predicted)	403.6 °C	
Flash Point (Predicted)	197.9 °C	
Appearance	Solid	

## Solubility

4-Carboxycarbostryl is soluble in polar organic solvents. Specific quantitative solubility data is limited, but it is known to be soluble in dimethyl sulfoxide (DMSO).

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-Carboxycarbostryl.

### UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Carboxycarbostryl in a solvent like chloroform typically displays absorption peaks in the 250–300 nm range, which are attributed to  $\pi \rightarrow \pi^*$  transitions within the quinoline aromatic system. The exact position and intensity of these absorption bands can be influenced by the solvent's polarity.

### Infrared (IR) Spectroscopy

The IR spectrum of 4-Carboxycarbostryl is characterized by key absorptions corresponding to its functional groups. The spectrum available on PubChem shows characteristic peaks for the hydroxyl and carbonyl groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the molecular structure of 4-Carboxycarbostryl. While specific spectra are not readily available in public databases, chemical suppliers often provide them with purchased samples.

### Mass Spectrometry

Mass spectrometry data for 4-Carboxycarbostryl is available, confirming its molecular weight.

### Crystallography

The crystal structure of 4-Carboxycarbostryl has been determined and is available in the Crystallography Open Database (COD) under the entry number 1543531. This data provides detailed insights into the solid-state packing and intermolecular interactions of the molecule.

## Experimental Protocols

## Synthesis of 4-Carboxycarbostyryl

A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. A variation of this reaction, known as the Halberkann variant, is specifically used for the synthesis of 2-hydroxy-quinoline-4-carboxylic acids from N-acyl isatins.

A representative protocol for a Pfitzinger-type synthesis is as follows:

Materials and Reagents:

- Isatin
- A carbonyl compound with an  $\alpha$ -methylene group (e.g., pyruvate)
- Potassium Hydroxide (KOH)
- Ethanol (95% or absolute)
- Deionized Water
- Hydrochloric Acid (HCl), concentrated

Procedure:

- Preparation of Base Solution: In a round-bottom flask, dissolve KOH in ethanol to prepare a 33% (w/v) solution.
- Isatin Ring Opening: Add isatin to the stirred KOH solution. Stirring at room temperature for 30-45 minutes should result in the opening of the isatin ring to form the potassium salt of isatic acid.
- Addition of Carbonyl Compound: Add the carbonyl compound dropwise to the reaction mixture.
- Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound. The aqueous layer is then cooled in an ice bath and acidified with HCl to precipitate the product
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